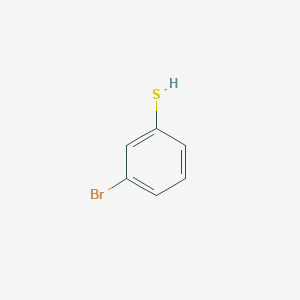

3-Bromothiophenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGQQUDFJDROPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212559 | |

| Record name | m-Bromobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-01-0 | |

| Record name | 3-Bromothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Bromobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Bromobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Bromothiophenol

Advanced Synthetic Routes to 3-Bromothiophenol

Advanced synthetic strategies are employed to achieve specific isomers of brominated thiophenols that might be difficult to obtain through direct bromination of the parent thiophenol. These methods often involve multi-step sequences that control regioselectivity.

A key precursor to certain substituted thiophenols is 2-aminothiophenol (B119425). Its electrophilic bromination provides a pathway to 2-amino-3-bromothiophenol (B3337676), which can then be further modified. evitachem.com This reaction is a classic example of electrophilic aromatic substitution (EAS).

The electrophilic bromination of activated aromatic rings like 2-aminothiophenol can be achieved using various reagents and conditions. The choice of reagent can influence the selectivity and yield of the reaction.

Commonly, molecular bromine (Br₂) is used as the brominating agent in a suitable solvent, such as acetic acid. evitachem.com The reaction is typically conducted under mild temperature conditions to control the reaction rate and prevent over-bromination or side reactions. evitachem.com Another widely used reagent for the bromination of activated rings is N-bromosuccinimide (NBS), which offers a milder alternative to liquid bromine. nih.gov

Interactive Table: Common Reagents for Electrophilic Bromination

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Bromine (Br₂) | Acetic acid, mild temperature | A common and effective reagent for activated rings. evitachem.com |

| N-Bromosuccinimide (NBS) | CCl₄, THF, or with silica (B1680970) gel | A milder source of electrophilic bromine, often used for regioselective brominations. nih.govresearchgate.net |

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution. savemyexams.com This strong activation stems from the lone pair of electrons on the nitrogen atom, which can be donated into the benzene (B151609) ring through a resonance effect (also known as a +M or mesomeric effect). libretexts.org

This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.org The resonance stabilization delocalizes the electron density primarily to the carbon atoms at the ortho and para positions relative to the amino group. organicchemistrytutor.com This makes these positions the most likely sites for electrophilic attack. The activating ability of the amino group is so strong that reactions like bromination can often proceed rapidly without the need for a Lewis acid catalyst. libretexts.org

In the electrophilic bromination of 2-aminothiophenol, the regioselectivity is governed by the directing effects of both the amino (-NH₂) and the thiol (-SH) groups. Both groups are ortho, para-directors. masterorganicchemistry.com However, the amino group is a much stronger activating group than the thiol group. libretexts.org

Therefore, the directing influence of the amino group dominates the reaction. It strongly directs the incoming electrophile to the positions ortho and para to it, which are the C3 and C5 positions. The formation of 2-amino-3-bromothiophenol indicates that substitution occurs preferentially at the C3 position, which is ortho to the strongly activating amino group. evitachem.com While substitution at the C5 (para) position is also electronically favored, the outcome resulting in the 3-bromo isomer is a common pathway. evitachem.com The precise ratio of ortho to para substitution can be influenced by factors such as the solvent, temperature, and the specific brominating agent used. nih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from electrophilic substitution. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchadsprep.com The title "for Bromine Introduction" is a misnomer for the SNAr mechanism, as this reaction displaces a leaving group (which could be bromine) with a nucleophile, rather than introducing a bromine atom. The following section describes the SNAr mechanism as it applies to thiophenol derivatives where an amine acts as the nucleophile.

In the context of an SNAr reaction on a thiophenol derivative, amines (such as ammonia (B1221849), NH₃) or protected amines can function as strong nucleophiles. nih.govyoutube.com For this reaction to occur, the thiophenol starting material would need to possess a good leaving group (e.g., a halide) and be activated by potent electron-withdrawing groups.

The general mechanism involves two main steps: addition and elimination. youtube.com

Addition: The amine nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the ortho and para positions, and is stabilized by the electron-withdrawing groups.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substitution product.

Basic conditions are often used to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the acid generated during the reaction. For example, a reaction could involve a dinitro-bromothiophenol reacting with ammonia to yield a dinitro-aminothiophenol. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) for Bromine Introduction on Thiophenol Derivatives

Influence of Temperature and Solvent Polarity on Regioselectivity in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for modifying aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The stability of this intermediate is paramount and dictates the reaction's feasibility and regioselectivity.

For an SNAr reaction to occur, the aromatic ring must be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group. masterorganicchemistry.combyjus.compressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex through resonance. byjus.compressbooks.pub In the case of a hypothetical SNAr reaction on a this compound substrate, the thiol (-SH) group is not a strong electron-withdrawing group, and the bromine atom is the leaving group. Therefore, the ring is not considered activated for a typical SNAr reaction.

However, should the reaction proceed under forcing conditions, the influence of temperature and solvent polarity on regioselectivity can be understood from general principles.

Influence of Temperature: Increasing the reaction temperature generally increases the reaction rate but can sometimes decrease selectivity. In SNAr reactions, higher temperatures provide the necessary activation energy to overcome the barrier to forming the Meisenheimer complex. For substrates with multiple potential leaving groups or reaction sites, temperature changes can influence the product ratio, although this is often less pronounced than the electronic effects of the substituents.

Influence of Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents, such as DMSO, DMF, and THF, are typically employed for SNAr reactions. They can solvate the cation of the nucleophile's salt while leaving the nucleophile itself relatively free and reactive. The solvent's ability to stabilize the charged intermediate can affect the reaction rate and, in some cases, the regioselectivity by influencing the relative energies of competing transition states. Generally, more polar solvents will accelerate the formation of the charged intermediate, which is often the rate-determining step. masterorganicchemistry.com

The regioselectivity in SNAr is overwhelmingly controlled by the position of the electron-withdrawing groups relative to the leaving group. libretexts.org A nucleophile will preferentially attack the carbon atom bearing the leaving group that allows the resulting negative charge to be delocalized onto an ortho or para EWG.

Coupling Reactions for Introducing Amino Groups Post-Bromination

Following the synthesis of a brominated thiophenol, cross-coupling reactions offer a powerful method for introducing further functional groups, such as amino moieties. This is particularly relevant for creating complex molecules used in pharmaceuticals and materials science. nih.gov

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds. libretexts.orgyoutube.com The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com

While the conventional Suzuki-Miyaura reaction is not used for forming carbon-nitrogen (C-N) bonds, the user's query specifies its application for introducing amino groups. It is critical to note that the standard application of this reaction is for C-C bond formation. libretexts.org The direct coupling of an amine with an aryl halide under Suzuki conditions is not the standard protocol; this transformation is the domain of the Buchwald-Hartwig amination. acs.org However, recent research has explored novel, multi-component reactions that can integrate an amination step into a Suzuki-type coupling system, for instance, by using a nitrene reagent to achieve a C(sp²)–N–C(sp³) linkage instead of the traditional C-C bond. acs.org These are highly specialized, non-classical variants and should not be confused with the primary purpose of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is the preeminent method for the palladium-catalyzed formation of C-N bonds. nih.govcapes.gov.br This reaction allows for the direct coupling of an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst and a base. nih.govyoutube.com The development of this reaction was a significant breakthrough, providing a general and efficient route to arylamines, which are prevalent in biologically active compounds. nih.gov The reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide coupling partners. For a substrate like this compound, the Buchwald-Hartwig amination would enable the selective formation of a 3-(amino)thiophenol derivative, a valuable synthetic intermediate.

Catalytic Systems and Ligand Choice in Cross-Coupling Efficiency

The success and broad scope of the Buchwald-Hartwig amination are heavily reliant on the design of the catalytic system, particularly the choice of phosphine (B1218219) ligand coordinated to the palladium center. nih.govnih.gov The ligand stabilizes the palladium catalyst and modulates its reactivity, influencing the efficiency of the key steps in the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.

Early systems required harsh conditions, but the development of sterically hindered and electron-rich dialkylbiarylphosphine ligands by the Buchwald group, among others, revolutionized the field. nih.gov These advanced ligands promote efficient catalysis for a wide array of substrates, including less reactive aryl chlorides, and often allow for reactions to be conducted under mild conditions with low catalyst loadings. nih.govrsc.org

Below is a table summarizing some modern ligands and their applications in palladium-catalyzed C-N coupling reactions.

| Ligand Name | Catalyst/Precatalyst | Typical Substrates | Key Advantages |

| RuPhos | RuPhos-Pd-G3 | Primary and secondary amines, functionalized aryl/heteroaryl halides | Wide scope, robust, can be used without a glovebox. nih.govrsc.org |

| BrettPhos | BrettPhos-Pd-G3 | Primary amines, functionalized aryl/heteroaryl halides | High efficiency for coupling primary amines, often with low catalyst loadings. nih.govrsc.org |

| CyPF-tBu (Josiphos) | Pd(CyPF-tBu)₂ | Primary aliphatic amines and anilines | Efficient for coupling with heteroaryl halides. nih.gov |

| KPhos | Pd-KPhos | Aryl chlorides and bromides with aqueous ammonia | Enables use of aqueous ammonia as the nitrogen source, suppressing side reactions. nih.gov |

The choice of ligand is crucial and is often specific to the substrates being coupled. For example, the ligands BrettPhos and RuPhos have been shown to cover a vast range of C-N cross-coupling reactions, making them highly versatile tools in synthesis. nih.govrsc.org

Bromination of Diphenyl Disulfide and Subsequent Reduction to Bromothiophenol

Direct bromination of thiophenols is generally unsuccessful as it leads to the oxidation of the thiol group to form a disulfide. A more effective and widely used strategy is a two-step sequence involving the bromination of a more stable precursor, diphenyl disulfide, followed by the reduction of the resulting brominated disulfide. wikipedia.org

The first step is the electrophilic aromatic substitution of diphenyl disulfide with elemental bromine. This reaction typically uses a Lewis acid catalyst, such as ferric chloride (FeCl₃), and a suitable solvent. youtube.com The bromination occurs on the aromatic rings of the disulfide. The subsequent step involves the reductive cleavage of the disulfide bond (-S-S-) in the bis(bromophenyl) disulfide intermediate. This reduction can be accomplished using various reagents, such as zinc and acid, or catalytic hydrogenation, to yield two equivalents of the desired bromothiophenol. wikipedia.org

Improvement in Bromination of Diphenyl Disulfide in the Presence of Benzene

The choice of solvent can influence the outcome of chemical reactions. In the context of reactions involving diphenyl disulfide, benzene has been used as a solvent medium. For instance, radical reactions involving the homolytic fission of diphenyl disulfide have been conducted in benzene at elevated temperatures (e.g., 100 °C). In these specific radical processes, the reaction was promoted by the aprotic diazotization of aniline, which produced phenyl radicals in the benzene medium. While benzene is a common non-polar aprotic solvent for a variety of organic reactions due to its stability and ability to dissolve non-polar reactants, its role as a specific "improvement" for the electrophilic bromination of diphenyl disulfide over other common inert solvents like carbon tetrachloride or dichloromethane (B109758) is context-dependent and not universally established as a general principle without specific comparative data. The use of a solvent like methylene (B1212753) dichloride with a catalyst like ferric chloride is also a documented method for partial bromination of related polyaromatic compounds. google.com

Role of Halogenation Catalysts, e.g., Iodine, in Bromination

The nuclear bromination of diphenyl disulfide is a key step in one of the established synthetic routes to bromothiophenols. google.com While this reaction can proceed without a catalyst, the use of a halogenation catalyst, such as iodine, is preferable, particularly when the reaction is conducted in a solvent like benzene. google.com Iodine functions as a catalyst to facilitate the electrophilic aromatic substitution of bromine onto the phenyl rings of the disulfide.

In this process, molecular iodine (I₂) can activate the brominating agent, molecular bromine (Br₂), increasing its electrophilicity. This activation helps to overcome the energy barrier for the substitution reaction on the aromatic ring. The use of a catalyst ensures a more controlled and efficient reaction. google.com For instance, in a described procedure, iodine is dissolved along with the diphenyl disulfide in a suitable solvent before the slow addition of bromine. google.com The presence of the iodine catalyst is a crucial component of the improved process for synthesizing brominated diphenyl disulfides. google.com Disulfide-catalyzed halogenations, in general, operate via the activation of the halogenating agent by the disulfide acting as a Lewis base, which promotes the reaction under mild conditions. organic-chemistry.org

Reduction of Brominated Diphenyl Disulfide to the Thiol

Once the brominated diphenyl disulfide, such as bis(3-bromophenyl) disulfide, is formed and isolated, it must be reduced to yield the target this compound. google.com This reduction involves the cleavage of the disulfide (S-S) bond. A common and effective method for this transformation is the use of zinc dust and an acid, such as hydrochloric acid (HCl). google.comgoogle.com This mixture generates hydrogen in situ, which acts as the reducing agent to break the disulfide bond and furnish two equivalents of the corresponding thiol. google.com

Bromination : Diphenyl disulfide is reacted with bromine, often with an iodine catalyst, to form bis(bromophenyl) disulfide.

Reduction : The resulting bis(bromophenyl) disulfide is treated with a reducing agent like a Zn/HCl mixture to produce the final bromothiophenol product. google.com

Other reported methods for the reduction of the purified bis(p-bromophenyl) disulfide to p-bromothiophenol include catalytic hydrogenation, for example using a molybdenum disulfide catalyst, and an alkali-metal catalyzed interchange with thiophenol. google.com

Table 1: Two-Step Synthesis of Bromothiophenols via Diphenyl Disulfide

| Step | Reactants | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| 1. Bromination | Diphenyl disulfide, Bromine | Iodine (catalyst), Benzene (solvent) | Bis(bromophenyl) disulfide | google.com |

| 2. Reduction | Bis(bromophenyl) disulfide | Zinc, Hydrochloric Acid | Bromothiophenol | google.comgoogle.com |

Bromothiolation of Arynes for 2-Bromobenzenethiol Equivalents

A modern and distinct approach for the synthesis of ortho-bromobenzenethiol equivalents utilizes highly reactive aryne intermediates. google.commdpi.com This method involves the bromothiolation of arynes generated in situ, reacting them with potassium xanthates and an electrophilic brominating reagent. mdpi.com This strategy provides a pathway to organosulfur compounds that can be challenging to synthesize using traditional methods. google.com The resulting aryl xanthates are stable and versatile precursors that can be further transformed into a diverse range of organosulfur molecules. nih.govmdpi.com

Generation of Aryne Intermediates

Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents. ugto.mx Due to their extreme reactivity, they must be generated in situ. ugto.mx The most widely used modern method for generating arynes under mild, non-basic conditions is the Kobayashi method, which involves the reaction of an o-silylaryl triflate with a fluoride (B91410) source. organic-chemistry.orgyoutube.com The fluoride ion induces a 1,2-elimination of the trimethylsilyl (B98337) (TMS) group and the triflate (OTf) group, which is a very good leaving group, to form the aryne triple bond. youtube.com This method has become popular because the o-silylaryl triflate precursors are generally stable and allow for the controlled generation of the aryne. organic-chemistry.org Alternative precursors, such as silylaryl halides, can also be used under similar conditions. organic-chemistry.orgcapes.gov.br

Nucleophilic Attack of Xanthate Anion to Benzyne (B1209423)

In the bromothiolation reaction, once the benzyne intermediate is generated, it is trapped by a nucleophile. google.comgoogle.com In this specific methodology, a potassium xanthate (e.g., potassium O-ethyl dithiocarbonate) serves as the nucleophilic sulfur source. google.commdpi.com The xanthate anion performs a nucleophilic attack on one of the carbons of the strained triple bond of the benzyne. google.comgoogle.com This addition results in the formation of a transient aryl anion intermediate. google.comgoogle.com This step is a crucial part of the reaction mechanism, leading to the incorporation of the sulfur-containing functional group onto the aromatic ring. google.com

Electrophilic Bromide Sources in Bromothiolation

Following the nucleophilic addition of the xanthate, the resulting aryl anion can be trapped by an electrophile. For the synthesis of o-bromobenzenethiol equivalents, an electrophilic bromide source is introduced. google.comgoogle.com The choice of this reagent is critical for the success of the reaction. A key finding is that a mild electrophilic bromide source is necessary to avoid unwanted side reactions with either the aryne precursor or the nucleophilic xanthate. google.comgoogle.com Pentafluorophenyl bromide has been identified as a suitable reagent for this purpose. google.comgoogle.com In contrast, stronger brominating agents like N-Bromosuccinimide (NBS) were found to be unsuitable because they react directly with the aryne precursor, preventing the desired bromothiolation from occurring. google.comgoogle.com The stability of the chosen nucleophile and the electrophilic bromide source in the reaction mixture is essential for high yields. google.comgoogle.com

Regioselective Synthesis of Substituted Benzene Derivatives

A significant advantage of aryne chemistry is the potential for regioselective functionalization of aromatic rings. nih.gov In the bromothiolation of substituted arynes, the reaction can proceed with high regioselectivity, yielding a single major product. google.comgoogle.com For example, the bromothiolation of 4,5-dimethoxybenzyne and 6,7-indolyne proceeded smoothly to give the corresponding aryl xanthates without the formation of other regioisomers. google.comgoogle.com This high degree of control allows for the synthesis of highly functionalized and complex aryl xanthates, which serve as valuable precursors for diverse organosulfur compounds. google.comgoogle.com The ability to predictably functionalize nonsymmetrical aryne precursors provides a powerful tool for constructing complex arenes, bypassing the challenges often associated with late-stage functionalization of aromatic systems. nih.gov

Table 2: Examples of Regioselective Bromothiolation of Arynes

| Aryne Precursor | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | S-(2-Bromophenyl) O-ethyl carbonodithioate | 87% | google.com |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | S-(2-Bromo-4,5-dimethoxyphenyl) O-ethyl carbonodithioate | 86% | google.commdpi.com |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Potassium N,N-diethyl dithiocarbamate | S-(2-Bromo-4,5-dimethoxyphenyl) N,N-diethyl dithiocarbamate | 85% | google.com |

| 7-(Trimethylsilyl)-6-indolyl trifluoromethanesulfonate | Potassium O-ethyl xanthate | S-(7-Bromo-6-indolyl) O-ethyl carbonodithioate | 71% | google.com |

Indirect Methods for 3-Bromothiophenols

Indirect syntheses provide pathways to overcome the limitations of direct reactions. The following sections detail specific methods that have been documented for the preparation of 3-bromothiophene (B43185), which can serve as a precursor in more complex syntheses.

One documented, albeit more tedious, route to 3-bromothiophene involves the selective removal of bromine atoms from the alpha positions (positions 2 and 5) of 2,3,5-tribromothiophene (B1329576). orgsyn.org This transformation can be accomplished through techniques such as the Grignard entrainment method, which utilizes an auxiliary halide like ethyl bromide to facilitate the reaction. orgsyn.org However, this method is often associated with lower yields compared to alternative synthetic strategies. orgsyn.org

A more common organometallic approach involves a halogen-metal interconversion reaction. orgsyn.org In this process, a starting material such as 2,3,5-tribromothiophene is treated with an organolithium reagent, typically n-butyllithium. This reagent selectively exchanges a bromine atom (preferentially at an alpha position) with a lithium atom. The resulting organometallic intermediate is then quenched with water in a process known as hydrolysis, which replaces the lithium with a hydrogen atom. orgsyn.org This sequence effectively removes a bromine atom, and like the Grignard method, it can be a less direct path to the final product. orgsyn.org

3-Bromothiophene can also be generated from 4,5-dibromo-2-thiophenecarboxylic acid through a reaction that involves simultaneous debromination and decarboxylation. orgsyn.org This type of reaction, known as halodecarboxylation, involves the cleavage of a carbon-carbon bond adjacent to the carboxylic acid group and the removal of a halogen substituent. orgsyn.orgacs.org The success and mechanism of such reactions can be complex and are influenced by the substitution pattern of the aromatic ring. acs.orgnih.gov

Industrial Scale Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production introduces significant challenges related to cost-effectiveness, safety, and process efficiency. google.com The commercial application of bromothiophenols has been historically constrained by the high costs associated with their preparation. google.com

Optimization of Reaction Conditions for Scale-Up

Optimizing reaction parameters is paramount for successful industrial-scale synthesis. For example, in the production of brominated diphenyl disulfides, which are precursors to bromothiophenols, scaling up a solvent-free reaction can present serious operational problems. google.com The use of a solvent such as benzene can mitigate these issues by creating an easily stirred slurry or solution of the reactants. google.com Furthermore, while the bromination can proceed without a catalyst, the reaction rate is significantly improved by the addition of standard halogenation catalysts like iodine, zinc chloride, or iron. google.com

Below is a data table derived from a patented process for a related compound, p-bromothiophenol, illustrating the optimization of a precursor synthesis step.

| Reactant | Catalyst | Solvent | Key Condition | Product Yield |

|---|---|---|---|---|

| bis-[Z-isopropylphenyl]disulfide and Bromine | Iodine | Benzene | Temperature kept below 31°C during bromine addition | 91.2% (of p-bromothiophenol after reduction) |

Use of Continuous Flow Reactors for Enhanced Yield and Efficiency

Continuous flow chemistry represents a modern solution to many of the challenges of industrial chemical synthesis. nih.gov Unlike traditional batch processing, continuous flow reactors pass reagents through small tubes or channels. This configuration results in a much higher surface-area-to-volume ratio, which offers several key advantages. nih.gov

The benefits include superior heat transfer, which enhances safety, and an acceleration of reaction rates. nih.gov Flow chemistry allows for precise digital control over critical reaction parameters, such as temperature and residence time, which have been identified as the most significant factors affecting product yield. rsc.org This level of control can lead to dramatically improved yields and production rates. For instance, studies on other complex syntheses have demonstrated that optimizing a process in a modular continuous flow reactor can achieve yields as high as 99.5% and increase the production rate by more than 25-fold (from 2.90 g/h to 74.4 g/h) upon scale-up. nih.gov The adoption of this technology can overcome issues like clogging, even when dealing with water-insoluble products in aqueous systems. nih.gov

The table below summarizes the principal advantages of using continuous flow reactors in chemical manufacturing.

| Advantage | Description | Source |

|---|---|---|

| Enhanced Safety | Superior heat and mass transfer due to high surface-area-to-volume ratio reduces risks of thermal runaways. | nih.gov |

| Increased Efficiency & Yield | Precise control over temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize product formation. | rsc.orgnih.gov |

| Accelerated Reaction Rates | Improved mixing and heat transfer can significantly shorten the time required for a reaction to complete. | nih.gov |

| Scalability | Scaling up production can often be achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | nih.gov |

| Improved Purity | Better control over reaction conditions often leads to fewer byproducts and a cleaner reaction profile. | nih.gov |

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Bromothiophenol

Oxidation Reactions of 3-Bromothiophenol

The sulfur atom in this compound can be oxidized to several higher oxidation states. These reactions are fundamental in synthetic organic chemistry for creating diverse sulfur-containing molecules. The initial oxidation product of a thiophenol is often the corresponding disulfide, which can then be further oxidized.

The oxidation of thiols and their corresponding thioethers (sulfides) is a stepwise process. The initial oxidation of a sulfide (B99878) yields a sulfoxide (B87167), which contains one sulfur-oxygen double bond (S=O). Further oxidation of the sulfoxide leads to the formation of a sulfone, which contains two sulfur-oxygen double bonds (SO₂). researchgate.net The selective synthesis of either sulfoxides or sulfones can often be achieved by carefully choosing the oxidizing agent and controlling reaction conditions such as temperature and stoichiometry. organic-chemistry.org While direct oxidation of this compound can be complex, its corresponding sulfide derivatives are readily oxidized to the respective 3-bromophenyl sulfoxides and 3-bromophenyl sulfones.

A variety of oxidizing agents are employed for the conversion of sulfides to sulfoxides and sulfones.

Hydrogen Peroxide (H₂O₂): As an environmentally benign or "green" oxidant, hydrogen peroxide is widely used. Its only byproduct is water. nih.govsci-hub.se The oxidation of sulfides with aqueous hydrogen peroxide can be highly selective. For instance, many dialkyl and alkyl aryl sulfides are cleanly oxidized to sulfoxides without the need for a metal catalyst. sci-hub.se Achieving further oxidation to the sulfone often requires a catalyst, such as sodium tungstate. sci-hub.se

m-Chloroperbenzoic Acid (m-CPBA): This is a powerful and versatile organic peroxyacid used for various oxidation reactions, including the epoxidation of alkenes and the oxidation of sulfides. mdpi.commasterorganicchemistry.com The reaction of a sulfide with one equivalent of m-CPBA typically yields the sulfoxide, while the use of two or more equivalents, or higher temperatures, generally results in the formation of the sulfone. This reagent is effective but can be less selective than other systems if precise control over the reaction is not maintained.

Table 1: Common Oxidizing Agents and Products

| Oxidizing Agent | Intermediate Product | Final Product | Key Characteristics |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Sulfone | "Green" oxidant; selectivity can be controlled by catalysts and conditions. nih.govsci-hub.se |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide | Sulfone | Powerful oxidant; stoichiometry dictates the final product. |

A sustainable and efficient method for the oxidation of thiophenols involves using molecular oxygen from the air as the terminal oxidant, facilitated by a catalyst. Iodine has been identified as a cheap, low-toxicity, and effective catalyst for the aerobic oxidation of thiols. nih.govresearchgate.net In this reaction, the thiophenol undergoes an oxidative coupling to form a disulfide.

Specifically, the oxidation of 3-bromobenzenethiol (this compound) catalyzed by a small amount of iodine (5 mol%) under an oxygen atmosphere yields 1,2-bis(3-bromophenyl)disulfane in high yield (98%). nih.gov The catalytic cycle involves the regeneration of the iodine catalyst through the oxidation of hydrogen iodide (HI) by oxygen. nih.govnih.gov This method is notable for its high efficiency and tolerance of various functional groups. researchgate.net

Reduction Reactions of this compound

Reduction reactions involving this compound typically refer to the conversion of its oxidized forms, such as the disulfide, back to the parent thiol. This transformation is a key step in many synthetic sequences where the thiol group is temporarily protected as a disulfide.

The most common precursor for the reductive formation of this compound is its corresponding disulfide, 1,2-bis(3-bromophenyl)disulfane. The cleavage of the disulfide bond (S-S) results in two molecules of the thiol. This process is a fundamental reaction in organosulfur chemistry. For instance, brominated diphenyl disulfides can be effectively reduced to yield the desired bromothiophenol. google.comgoogle.com This reduction is a crucial step in synthetic routes that first prepare the disulfide, which is often easier to handle and purify than the thiol itself.

Several reducing agents are capable of cleaving the disulfide bond to generate thiols.

Sodium Borohydride (NaBH₄): This is a widely used, mild, and selective reducing agent in organic chemistry. wikipedia.orgyoutube.com It is known to reduce disulfides to their corresponding thiols. organic-chemistry.org The reaction is typically straightforward and provides the thiol product in good yield.

Zinc and Hydrochloric Acid: A classic method for the reduction of disulfides involves the use of zinc dust in the presence of an acid, such as hydrochloric acid (HCl). google.comgoogle.com This system generates hydrogen in situ, which effectively reduces the disulfide bond to afford the thiol.

Table 2: Reduction of Disulfide to Thiol

| Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1,2-bis(3-bromophenyl)disulfane | Sodium Borohydride (NaBH₄) | This compound | organic-chemistry.org |

| Brominated Diphenyl Disulfide | Zinc (Zn) and Hydrochloric Acid (HCl) | Bromothiophenol | google.comgoogle.com |

Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a key site for substitution reactions, allowing for the introduction of various functional groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org

In a nucleophilic aromatic substitution reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine). fiveable.me The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

For aryl halides like this compound, the presence of electron-withdrawing substituents can facilitate this reaction by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org For example, the synthesis of 3-alkoxythiophene can be achieved from 3-bromothiophene (B43185) and an alcohol, a reaction catalyzed by copper(I) iodide (CuI). researchgate.net This demonstrates a copper-catalyzed nucleophilic substitution where an alkoxy group replaces the bromine atom. researchgate.net

Table 1: Synthesis of 3-Alkoxythiophene via Nucleophilic Substitution

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | Alcohol (ROH) | CuI / Anhydrous Sodium Bisulfate | 3-Alkoxythiophene | researchgate.net |

Strongly basic nucleophiles such as sodium methoxide (B1231860) (NaOCH₃) and potassium tert-butoxide (t-BuOK) are commonly used to effect substitution and elimination reactions.

Sodium Methoxide (NaOCH₃) : As a strong nucleophile, the methoxide ion can replace the bromine on an aromatic ring. quora.com The reaction of unactivated aryl bromides with sodium methoxide is often catalyzed by copper to proceed efficiently. tue.nl In the absence of a catalyst, harsh conditions may be required. The reaction between an aryl halide and a methoxide ion is a standard method for producing methyl aryl ethers. tue.nl

Potassium tert-Butoxide (KOC(CH₃)₃) : This reagent is a strong, sterically hindered base. masterorganicchemistry.com Due to its bulk, it is a poorer nucleophile compared to smaller alkoxides like methoxide. masterorganicchemistry.com In reactions with alkyl halides, potassium tert-butoxide strongly favors elimination (E2) reactions over substitution (SN2) reactions. masterorganicchemistry.comdoubtnut.com When reacting with aryl halides, its primary role is often as a base to promote reactions such as condensation cascades or to generate reactive intermediates like arynes. hznu.edu.cnnih.gov For instance, potassium tert-butoxide has been used to mediate the synthesis of complex heterocyclic structures from substituted precursors. hznu.edu.cn

Cyclization Reactions in the Synthesis of Thionaphthenes

Thionaphthenes (or benzothiophenes) are important sulfur-containing heterocyclic compounds. Their synthesis can be achieved through the cyclization of appropriately substituted thiophenol derivatives. While this compound itself is not the direct precursor in the classical methods, its isomer, o-bromothiophenol, is a key starting material for such syntheses.

A common strategy for synthesizing heterocyclic systems involves the condensation of a bifunctional starting material followed by cyclization. In the context of thionaphthene synthesis, a precursor containing both a thiophenol and a suitably reactive side chain is required. One such precursor can be formed from the reaction of a thiophenol with a molecule like bromoacetaldehyde (B98955) dimethyl acetal (B89532). chemicalbook.com This acetal serves as a masked aldehyde, which is a highly reactive functional group useful in cyclization reactions. chemicalbook.com The initial reaction would involve the nucleophilic thiol group of o-bromothiophenol attacking the bromoacetaldehyde dimethyl acetal to form a thioether intermediate.

Acid catalysts are frequently employed to induce intramolecular cyclization reactions. A mixture of phosphorus pentoxide (P₄O₁₀) and phosphoric acid (H₃PO₄) is a powerful dehydrating agent and catalyst for such transformations, forming polyphosphoric acid (PPA) in situ. researchgate.netresearchgate.net After the initial condensation, the resulting thioether intermediate can be treated with this acid mixture. The acid protonates the acetal, leading to the formation of a reactive electrophile (an oxonium ion or a carbocation). This electrophile is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the fused thiophene (B33073) ring of the thionaphthene system. While phosphorus pentoxide has been used for the phosphorylation of phenols, its dehydrating power is key in these cyclization reactions. researchgate.net

Adduct Formation with Nucleophiles

This compound can participate in reactions that involve the formation of an intermediate adduct with a nucleophile. A key example is the formation of a Meisenheimer complex during nucleophilic aromatic substitution, as described previously. libretexts.org In this process, the nucleophile adds to the aromatic ring to form a stable, negatively charged intermediate adduct before the leaving group departs. libretexts.org

Another pathway for adduct formation involves the generation of a highly reactive aryne intermediate from this compound. This can be achieved by treatment with a very strong base. The resulting aryne can then react with various nucleophiles. For example, aryne intermediates have been shown to react with potassium xanthates to form o-bromoaryl xanthate adducts. acs.org This "bromothiolation" of arynes provides a method to synthesize equivalents of 2-bromobenzenethiol. acs.org

Table 2: Bromothiolation of Aryne Intermediates

| Aryne Precursor | Nucleophile | Bromide Source | Product Type | Reference |

|---|---|---|---|---|

| From Aryl Halide | Potassium Xanthate | Pentafluorophenyl Bromide | o-Bromoaryl Xanthate Adduct | acs.org |

Reaction Pathways with Thiols

The reactivity of this compound with other thiol-containing molecules is governed by the two primary reactive sites on the molecule: the thiol (-SH) group and the bromine atom attached to the aromatic ring. These sites allow for distinct reaction pathways.

One of the most characteristic reactions of thiols is their oxidative coupling to form disulfides. nih.govbiolmolchem.com this compound can react with another thiol (R-SH) under mild oxidizing conditions to form an unsymmetrical disulfide (3-BrC₆H₄-S-S-R). This reaction is a reversible process and is fundamental in both synthetic organic chemistry and biological systems, where disulfide bridges are crucial for protein structure. biolmolchem.comyoutube.com The oxidation can be facilitated by various reagents, including mild oxidants like iodine or even atmospheric oxygen, sometimes catalyzed by metal ions or specific enzymes. biolmolchem.comresearchgate.net This pathway involves the removal of a hydrogen atom from each of the participating thiol groups to form a new sulfur-sulfur bond. youtube.com

A second potential pathway involves the bromine atom. The carbon-bromine bond on the aromatic ring can be a target for nucleophilic attack. While nucleophilic aromatic substitution is generally less facile than aliphatic substitution, a strong nucleophile like a thiolate anion (RS⁻) can displace the bromide ion. researchgate.net This reaction would result in the formation of a thioether, linking the two aromatic rings (or an aromatic and an alkyl group) through a sulfur atom. The efficiency of this reaction depends significantly on the reaction conditions, such as the solvent and the nature of the base used to deprotonate the attacking thiol.

Table 1: Key Reaction Pathways of this compound with Thiols

| Reaction Pathway | Reactants | Product Type | General Reaction Scheme |

|---|---|---|---|

| Oxidative Coupling | This compound + Thiol (R-SH) + Oxidizing Agent | Unsymmetrical Disulfide | 3-BrC₆H₄-SH + R-SH → 3-BrC₆H₄-S-S-R + 2H⁺ + 2e⁻ |

| Nucleophilic Aromatic Substitution | This compound + Thiolate (RS⁻) | Thioether | 3-BrC₆H₄-SH + RS⁻ → 3-(RS)C₆H₄-SH + Br⁻ |

Covalent Adducts with Essential Cellular Thiols and their Toxicological Relevance

Within a biological system, this compound is capable of forming covalent adducts with essential endogenous nucleophiles, most notably cellular thiols like glutathione (B108866) (GSH) and cysteine residues within proteins. mdpi.comnih.gov These reactions are of significant toxicological relevance as they can disrupt cellular homeostasis and lead to cell damage.

The primary mechanism for the formation of these adducts is the reaction of the electrophilic carbon atom bearing the bromine with the nucleophilic thiolate form of glutathione or cysteine. mdpi.com Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and plays a critical role in detoxification and antioxidant defense. mdpi.comyoutube.com The thiol group of the cysteine residue in glutathione is a potent nucleophile that can attack the electron-deficient carbon of the C-Br bond in this compound. This reaction, often catalyzed by the glutathione S-transferase (GST) family of enzymes, results in the formation of a stable thioether conjugate and the displacement of the bromide ion. mdpi.com

The formation of a covalent adduct with glutathione has profound toxicological implications. This conjugation reaction consumes cellular GSH. frontiersin.org Significant depletion of the glutathione pool compromises the cell's primary defense against reactive oxygen species (ROS) and other electrophilic xenobiotics, leading to a state of oxidative and electrophilic stress. frontiersin.orgresearchgate.net This can trigger downstream events such as lipid peroxidation, protein damage, and eventually, programmed cell death or necrosis.

Similarly, the thiol side chains of cysteine residues in proteins can be targeted. frontiersin.org Cysteine residues are often located in the active sites of enzymes or in regions critical for protein structure and function. nih.gov The covalent modification of these critical cysteines by this compound can lead to irreversible inhibition of enzyme activity or disruption of protein conformation, impairing vital cellular processes. frontiersin.org The cumulative effect of glutathione depletion and direct protein damage underlies the toxicity of many halogenated aromatic compounds.

Table 2: Formation and Significance of Covalent Adducts with Cellular Thiols

| Cellular Thiol | Reaction Type | Adduct Formed | Toxicological Relevance |

|---|---|---|---|

| Glutathione (GSH) | Nucleophilic Aromatic Substitution | S-(3-mercaptophenyl)glutathione | Depletion of cellular antioxidant defenses, leading to oxidative/electrophilic stress. frontiersin.orgresearchgate.net |

| Protein Cysteine Residues | Nucleophilic Aromatic Substitution | Protein-S-(3-mercaptophenyl)cysteine | Inhibition of enzyme function, disruption of protein structure, and impairment of cellular signaling pathways. frontiersin.org |

Iv. Theoretical and Computational Studies of 3 Bromothiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromothiophenol. These computational techniques provide a molecular-level description that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thiophenol derivatives, DFT calculations, particularly using the B3LYP functional, have been employed to determine key electronic properties. researchgate.netnih.gov These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO (EH-L) is a critical indicator of molecular stability. researchgate.net

Dipole polarizability, a measure of how the electron cloud of a molecule is distorted by an external electric field, is another important property calculated using DFT. researchgate.net For thiophenol and its derivatives, there is a good correlation between theoretical and experimental polarizability values, indicating the accuracy of the computational methods. physchemres.org The polarizability is influenced by substituent groups; for instance, phenyl-substituted molecules tend to have higher polarizability and reactivity due to resonance. researchgate.net

| Property | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (EH-L) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |

| Dipole Polarizability (α) | Measure of electron cloud distortion | ~10-15 ų |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.0 to 2.5 eV |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | ~0.20 to 0.25 eV⁻¹ |

Ab initio quantum chemical calculations provide a high level of theory for studying reaction mechanisms such as protonation and methylation. Studies on thiophenol and its halogenated derivatives have been conducted to determine the preferred sites of attack. kuleuven.be Using methods like B3LYP/6-311++G(d,p), researchers can calculate the proton affinity (PA) for different atoms within the molecule. kuleuven.be

For thiophenol, calculations indicate that the highest proton affinity is at the sulfur atom, followed by the carbon atoms at the para and meta positions (C4, C3, and C5). The ipso-carbon (C1, attached to the SH group) has the lowest proton affinity. This ordering suggests that protonation is most likely to occur at the sulfur atom. kuleuven.be These findings are crucial for understanding the behavior of this compound in acidic environments or in reactions involving electrophilic attack.

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for optimizing the molecular geometry of organic molecules, including thiophenol derivatives. kuleuven.beresearchgate.netresearchgate.net

These calculations are used to find the equilibrium geometry by minimizing the energy of the molecule. The results provide precise information on bond lengths, bond angles, and dihedral angles. For thiophenol, calculations have shown that the molecule is planar in its equilibrium state. researchgate.net The C-S and S-H bond lengths are calculated to be in close agreement with experimental values. researchgate.net For this compound, this level of theory would accurately predict the geometry of the benzene (B151609) ring and the spatial orientation of the bromo and thiol substituents.

Canonical Transition-State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of elementary reactions. wikipedia.orgtaylorfrancis.com TST assumes a quasi-equilibrium between the reactants and an activated complex (the transition state), which is located at the saddle point of the potential energy surface. wikipedia.org

The rate constant (k) is given by the Eyring equation, which relates it to thermodynamic properties of the transition state, such as the Gibbs free energy of activation (ΔG‡). wikipedia.orglibretexts.orgk = (kBT/h) * e(-ΔG‡/RT) To predict a rate constant for a reaction involving this compound, one would first use quantum chemical methods (like DFT) to locate the transition state structure and calculate its energy and vibrational frequencies. ox.ac.uknih.gov While TST is a powerful tool, its application requires significant computational resources to accurately characterize the potential energy surface. nih.gov

Investigation of Chemical Reactivity and Stability

Computational methods are also employed to predict the chemical reactivity and stability of molecules using various descriptors derived from DFT.

Within the framework of conceptual DFT, chemical hardness (η) and its reciprocal, chemical softness (S), are used as measures of a molecule's reactivity. mdpi.comsemanticscholar.org Hardness is defined as the resistance to deformation or change in the electron distribution, while softness indicates a molecule's polarizability and its propensity to react. semanticscholar.orgmdpi.com

These global reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A molecule with a small HOMO-LUMO gap is considered "soft," more polarizable, and more reactive. semanticscholar.org Conversely, a "hard" molecule has a large HOMO-LUMO gap and is less reactive. mdpi.com The reactivity of this compound can thus be evaluated by calculating these parameters, providing insight into its stability and how it will interact with other reagents. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiophenol |

| Benzene |

| Bromine |

| Carbon |

| Sulfur |

Analysis of HOMO-LUMO Energy Gaps and their Relation to Chemical Activity

The chemical activity of a molecule can be effectively understood by analyzing its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy of the HOMO is directly related to the ionization potential, and the LUMO energy is related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity and stability. ajchem-a.comconicet.gov.ar A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive, as it is more easily polarizable and requires less energy for electronic excitation. ajchem-a.com Global reactivity descriptors such as chemical potential, hardness, and softness can be calculated from HOMO and LUMO energies to quantify this reactivity. conicet.gov.ar

Table 1: Relationship Between HOMO-LUMO Gap and Chemical Properties

| HOMO-LUMO Gap (ΔE) | Implication | Expected Chemical Behavior |

| Small | Low Kinetic Stability | High Reactivity, easily excitable, soft molecule. mdpi.com |

| Large | High Kinetic Stability | Low Reactivity, resists electronic excitation, hard molecule. mdpi.com |

Molecular Electrostatic Potential Surface Maps for Reactivity Assessment

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netmdpi.com The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate reactive sites. Red or yellow areas signify regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. mdpi.com Blue areas correspond to positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would reveal several key features:

Negative Potential: Significant negative potential is expected around the sulfur atom due to its lone pair electrons, making it a primary site for interaction with electrophiles. The π-electron cloud of the benzene ring also contributes to negative potential above and below the ring plane. mdpi.comdtic.mil

Positive Potential: A region of strong positive potential would be located on the acidic proton of the thiol group (-SH), marking it as a site for deprotonation or hydrogen bonding. Additionally, halogen atoms like bromine can exhibit a region of positive potential known as a "sigma-hole" on their outermost surface, which can interact with nucleophiles. dtic.mil

By analyzing these features, MEP serves as a reliable guide for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions for substituted aromatic systems like this compound. researchgate.netmdpi.com

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Regions

| MEP Color | Electrostatic Potential | Electron Density | Predicted Reactivity | Likely Sites on this compound |

| Red/Yellow | Negative | High (Electron-Rich) | Site for Electrophilic Attack | Sulfur atom, π-system of the aromatic ring. mdpi.commdpi.com |

| Blue | Positive | Low (Electron-Poor) | Site for Nucleophilic Attack | Thiol Hydrogen, σ-hole on Bromine. mdpi.comdtic.mil |

| Green | Neutral | Moderate | Low Reactivity | C-H bonds on the aromatic ring. |

Spectroscopic Data Interpretation and Validation

Computational methods are invaluable for the interpretation and validation of experimental spectroscopic data.

Computational Models (DFT Calculations) for NMR Chemical Shifts

Density Functional Theory (DFT) has become a standard and highly effective method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts in organic molecules. mdpi.comnih.gov The process typically involves using the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common approaches for calculating magnetic shielding tensors. nih.govresearchgate.net

The computational workflow involves several steps:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is commonly done using a specific DFT functional, such as B3LYP or PBE0, and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

NMR Calculation: Using the optimized geometry, a single-point calculation is performed to compute the absolute isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). nih.gov

Conversion to Chemical Shift: The calculated shielding constants (σ_calc) are then converted into chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard compound, like Tetramethylsilane (TMS), or more accurately, by using a linear regression model (δ_exp = Aσ_calc + B) derived from plotting experimental versus calculated values for a set of known compounds. mdpi.com

These DFT-based predictions are crucial for assigning complex NMR spectra, distinguishing between isomers, and validating experimentally determined structures. nih.gov The accuracy of the prediction depends heavily on the chosen functional, basis set, and whether solvent effects are included in the model. mdpi.comresearchgate.net

Table 3: General Workflow for DFT Calculation of NMR Chemical Shifts

| Step | Description | Common Methods/Parameters |

| 1 | Molecular Structure Optimization | DFT Functionals: B3LYP, PBE0; Basis Sets: 6-31G(d), 6-311++G(d,p). researchgate.net |

| 2 | Isotropic Shielding Calculation | GIAO (Gauge-Including Atomic Orbital) method. nih.gov |

| 3 | Reference to Standard | Shielding values are referenced against a standard (e.g., TMS). |

| 4 | Scaling and Final Prediction | Linear regression analysis is often used to correct for systematic errors and improve accuracy. mdpi.com |

Variable Temperature NMR for Dynamic Effects

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique used to study dynamic processes in molecules, such as conformational exchange or restricted rotation. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe how these dynamic events affect the appearance of the signals. oxinst.com

In this compound, a potential dynamic process is the hindered rotation around the C-S bond connecting the thiol group to the benzene ring.

At Low Temperatures: If the rotation around the C-S bond is slow on the NMR timescale, the two hydrogen atoms ortho to the thiol group become chemically non-equivalent. This would result in separate, distinct signals in the ¹H NMR spectrum.

At Intermediate Temperatures (Coalescence): As the temperature is raised, the rate of rotation increases. At a specific temperature known as the coalescence temperature, the two distinct signals broaden and merge into a single, broad peak. oxinst.com

At High Temperatures: At temperatures well above coalescence, the rotation becomes very fast on the NMR timescale. The detector observes a time-averaged environment, and the two ortho protons become chemically equivalent, resulting in a single, sharp signal. oxinst.com

Analyzing the changes in the NMR lineshape with temperature allows for the calculation of the kinetic and thermodynamic parameters (e.g., the activation energy, ΔG‡) for the rotational barrier. oxinst.com This provides valuable insight into the conformational flexibility of the molecule. ox.ac.ukresearchgate.net

Table 4: Hypothetical VT-NMR Observations for C-S Bond Rotation in this compound

| Temperature Regime | Rate of C-S Rotation | Expected ¹H NMR Spectrum (Ortho Protons) |

| Low Temperature | Slow | Two distinct signals (doublets). |

| Intermediate Temperature | Moderate | Broadening signals, leading to a single broad peak at coalescence. numberanalytics.com |

| High Temperature | Fast | One sharp, time-averaged signal (doublet). |

V. Advanced Applications in Organic Chemistry and Materials Science

Building Block for Complex Organic Molecules

The presence of multiple reactive sites allows 3-bromothiophenol to serve as a fundamental building block in the construction of a wide array of intricate organic structures.

This compound and its derivatives are key precursors in the synthesis of various sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

Benzothiazines : These compounds can be synthesized using thiophenol derivatives. researchgate.neteaspublisher.com For instance, 1,3-benzothiazin-4-ones are prepared through the condensation of Schiff bases with thiosalicylic acid. easpublisher.com More complex benzothiazines have been synthesized for applications such as antitubercular agents. nih.govnih.gov

Phenothiazines : Phenothiazines, a class of compounds with antipsychotic and potential anticancer properties, can be synthesized using bromothiophenol derivatives. nih.gov One synthetic route involves the palladium-catalyzed reaction of 2-bromothiophenol (B30966) with 2-iodobromobenzene and an amine. google.com Another approach uses copper catalysis to react 2-aminothiophenol (B119425) with dihalides. google.com Recent methods have focused on the synthesis of phenothiazine (B1677639) derivatives through the ring-closure transformation of diaryl sulfides, which can be prepared from o-bromobenzenethiol equivalents. acs.org These methods allow for the creation of novel phenothiazine derivatives that can be screened for cytotoxic and cholinesterase modulatory activities. nih.govresearchgate.net

Table 1: Synthesis of Heterocyclic Compounds from Thiophenol Derivatives

| Heterocycle Class | Starting Materials Example | Key Reaction Type | Application of Product | Source(s) |

|---|---|---|---|---|

| Benzothiazines | 2-Bromo-3-methoxy-5-methylbenzaldehyde, Phosphonate esters | Cyclization | Antitubercular Agents | nih.govnih.gov |

| 1,3-Benzothiazin-4-ones | Aromatic amines, Aromatic carbonyls, Thiosalicylic acid | Condensation/Coupling | Potential Antitubercular Agents | easpublisher.com |

| Phenothiazines | 2-Bromothiophenol, 2-Iodobromobenzene, Amines | Palladium-catalyzed coupling | Antipsychotics, Anticancer Agents | nih.govgoogle.com |

| Phenothiazines | Diaryl sulfide (B99878) (from o-bromobenzenethiol equivalent), Aniline | Palladium-catalyzed ring closure | Organosulfur Scaffolds | acs.org |

Derivatives of this compound are instrumental in synthesizing thiophene-based polymers, which are noted for their conductive properties. scite.ai The polymerization of 3-bromothiophene (B43185), a closely related compound, using methods like FeCl3 oxidative polymerization, yields poly(3-bromothiophene). researchgate.net This polymer exhibits good electrical conductivity and can be processed into materials like nanowires. researchgate.net

The synthesis of regioregular polythiophenes is crucial for optimizing the electronic and optoelectronic properties of these materials. nih.gov The use of 2-bromo-3-substituted thiophenes in the presence of nickel-based catalysts allows for the efficient polymerization into high molecular weight polymers. nih.govntu.edu.tw These functionalized polythiophenes are essential for developing new (bio)electronic materials. nih.gov For example, introducing specific functional groups, such as an aldehyde, onto the thiophene (B33073) ring allows for further chemical modification and the creation of adhesive and functionalizable semiconducting polymers. nih.gov

Table 2: Examples of Thiophene-Based Polymers and Their Properties

| Polymer Name | Monomer Example | Polymerization Method | Key Property | Source(s) |

|---|---|---|---|---|

| Poly(3-bromothiophene) | 3-Bromothiophene | FeCl3 Oxidative Polymerization | Electrical conductivity (0.8 S/cm) | researchgate.net |

| Poly(3-hexylthiophene) | 2-Bromo-3-hexylthiophene | Ni-catalyzed Kumada Catalyst-Transfer Polycondensation | High molecular weight, good solubility | nih.gov |

| Poly[(3-(2-ethylhexyl)thio)thiophene] (P3EHTT) | 2-dibromo-(3-(2-ethylhexyl)thio)-thiophene | Ni-catalyzed polycondensation | High regioregularity (99%), good solubility | ntu.edu.tw |

| EDOT-aldehyde Polymer | EDOT-aldehyde derivative | Chemical/Electrochemical Polymerization | Functionalizable (aldehyde group), strong surface adhesion | nih.gov |

This compound is a valuable reagent for the synthesis of diaryl sulfides, which are important structural motifs in many organic compounds. The copper-promoted S-cyclopropylation of 3-bromobenzenethiol with cyclopropylboronic acid yields (3-bromophenyl)(cyclopropyl)sulfane. nih.gov

More broadly, the synthesis of diaryl sulfides can be achieved through various catalytic cross-coupling reactions. organic-chemistry.orgresearchgate.net For instance, a copper(I) iodide-catalyzed reaction between aryl iodides and thiophenols provides a route to diaryl thioethers with good functional group tolerance. organic-chemistry.org Another method involves the hydrolysis of aryl xanthates (derived from aryne intermediates) followed by a palladium-catalyzed S-arylation with an aryl iodide to produce diaryl sulfides. acs.org This latter strategy was successfully used to synthesize a complex diaryl sulfide, which then served as a precursor for creating fused tetracyclic scaffolds like phenothiazines and thianthrenes. acs.org

Table 3: Synthesis of Diaryl Sulphide Derivatives

| Product Example | Reactants | Catalyst/Reagent | Key Features | Source(s) |

|---|---|---|---|---|

| (3-Bromophenyl)(cyclopropyl)sulfane | 3-Bromobenzenethiol, Cyclopropylboronic acid | Copper(II) acetate | S-cyclopropylation of a thiophenol | nih.gov |

| Diaryl Sulfide 16 | Aryl xanthate 8d, Aryl iodide 15 | Palladium catalyst | S-arylation of a thiophenol equivalent | acs.org |

| General Diaryl Sulfides | Aryl iodides, Thiophenols | Copper(I) iodide (ligand-free) | Mild conditions, good chemoselectivity | organic-chemistry.org |

| General Diaryl Sulfides | Arylhydrazines, Thiols | Rose bengal (photocatalyst) | Metal-free, visible-light promoted | organic-chemistry.org |

Catalytic Applications

The unique chemical properties of bromothiophenols also lend themselves to novel catalytic applications, particularly in emerging fields like plasmonics and photocatalysis.

Plasmon-mediated chemical reactions (PMCRs) represent a new frontier in catalysis, where the excitation of localized surface plasmons on noble metal nanoparticles drives chemical transformations. researchgate.net While much of the research has focused on model reactants like 4-nitrothiophenol (B108094) (4-NTP) and 4-aminothiophenol (B129426) (4-ATP), the principles apply to other substituted thiophenols like 4-bromothiophenol (B107966). researchgate.netnih.gov

The mechanism involves the decay of surface plasmons, which generates energetic "hot" electrons within the metal nanoparticle. researchgate.netnih.gov These electrons can then transfer to adsorbed molecules, such as a thiophenol derivative, initiating a reaction. The most studied example is the dimerization of 4-NTP to 4,4'-dimercaptoazobenzene (DMAB). rsc.orgrsc.org This reaction is triggered by the transfer of low-energy electrons from the nanoparticle to the adsorbed molecules. researchgate.net While direct studies on 4-bromothiophenol are less common, its structural similarity to 4-NTP suggests it could undergo similar plasmon-induced transformations, potentially involving the cleavage of the carbon-bromine bond or dimerization, depending on the reaction conditions. The process highlights a unique ability of plasmonic nanoparticles to catalyze complex reactions that are not achievable by simple heating alone. rsc.org

Table 4: Principles of Plasmon-Mediated Chemical Reactions (PMCRs)

| Feature | Description | Example Reactant | Example Product | Source(s) |

|---|---|---|---|---|

| Energy Source | Localized Surface Plasmon Resonance (LSPR) on metal nanoparticles (e.g., Au, Ag). | 4-Nitrothiophenol (NTP) | 4,4'-dimercaptoazobenzene (DMAB) | researchgate.netrsc.org |

| Mechanism | Generation of "hot" electrons from plasmon decay, followed by electron transfer to adsorbed molecules. | 4-Aminothiophenol (ATP) | DMAB or 4-Nitrosothiophenol (TP*) | nih.gov |

| Key Advantage | Drives reactions not possible by conventional heating, offering unique reaction pathways. | 4-NTP | DMAB | rsc.org |

| Potential Reactant | 4-Bromothiophenol | - | - | - |

The efficiency of semiconductor photocatalysts is heavily dependent on their energy band structure, which dictates their ability to absorb light and separate photogenerated electron-hole pairs. jim.org.cnresearchgate.net Modifying the surface of a semiconductor is a key strategy to tune its band structure and enhance photocatalytic activity. jim.org.cn

Thiophenols, including this compound, can be used as surface modifiers. They can anchor to the semiconductor surface via the thiol group, and the aromatic ring can influence the electronic properties at the interface. This modification can alter the energy levels of the conduction band (CB) and valence band (VB) of the semiconductor. rsc.org For example, in bismuth oxybromide (BiOBr) nanosheets, the use of different organic bromide sources during synthesis alters the shape and band structure, leading to enhanced photocatalytic performance. mdpi.com By rationally designing heterojunctions between different semiconductors or by introducing surface modifiers, it is possible to improve charge separation and broaden the light absorption range, leading to higher photocatalytic efficiency. rsc.orgresearchgate.net The electron-withdrawing or -donating nature of substituents on the thiophenol, such as the bromine atom in this compound, can modulate the surface dipole and thereby regulate the energy band alignment for more efficient photocatalysis.

Table 5: Strategies for Regulating Semiconductor Band Structure

| Modification Strategy | Mechanism | Desired Outcome | Example System | Source(s) |

|---|---|---|---|---|

| Chemical Structure Modification | Doping or forming solid solutions to alter intrinsic band levels. | Broaden light absorption (e.g., to visible light). | Ti1-xMxO2+δ (M=W, V, Ce, etc.) | jim.org.cn |

| Surface Modification (Heterojunctions) | Coupling two semiconductors with specific band alignments (Type-I, Type-II, Z-scheme). | Enhance charge carrier separation and lifetime. | FeTiO3/TiO2 (Type-B) | rsc.org |

| Surface Modification (Organic Molecules) | Anchoring molecules like thiophenols to the surface to alter the interface electronic structure. | Tune band edge potentials for specific redox reactions. | Organic bromides in BiOBr synthesis | mdpi.com |

Enhancing Catalytic Activity of Molecular Catalysts Near Plasmonic Nanostructures

The field of plasmon-induced catalysis leverages the unique optical properties of metallic nanostructures, such as gold (Au) and silver (Ag), to drive or accelerate chemical reactions on their surfaces. When these nanoparticles are illuminated with light of a specific wavelength, they exhibit a phenomenon known as localized surface plasmon resonance (LSPR). This resonance involves the collective oscillation of conduction electrons, which can decay non-radiatively to generate highly energetic "hot" charge carriers (electrons and holes). nih.govnih.gov These hot carriers can be transferred to adjacent molecules, like this compound, providing the activation energy for chemical transformations. nih.govresearchgate.net